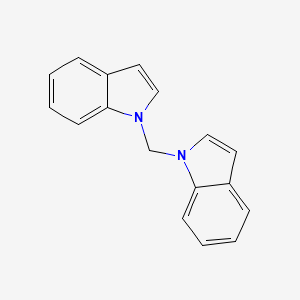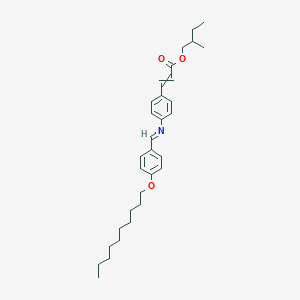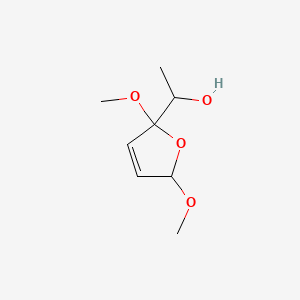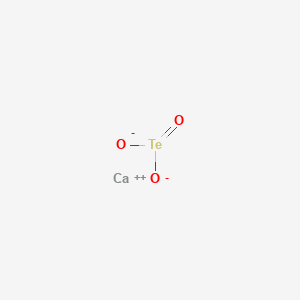
Calcium;tellurite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium tellurite is an inorganic compound with the chemical formula ( \text{CaTeO}_3 ). It is a salt of tellurous acid and calcium, and it typically appears as a white or colorless crystalline solid. This compound is part of the broader family of tellurium compounds, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium tellurite can be synthesized through the reaction of calcium chloride with sodium tellurite in an aqueous solution. The reaction proceeds as follows: [ \text{CaCl}_2 + \text{Na}_2\text{TeO}_3 \rightarrow \text{CaTeO}_3 + 2\text{NaCl} ] This reaction is typically carried out at room temperature, and the resulting calcium tellurite precipitates out of the solution.
Industrial Production Methods: In industrial settings, calcium tellurite can be produced by reacting calcium hydroxide with tellurium dioxide in a controlled environment. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{TeO}_2 \rightarrow \text{CaTeO}_3 + \text{H}_2\text{O} ] This method ensures a high yield of calcium tellurite and is scalable for large-scale production.
Types of Reactions:
Oxidation: Calcium tellurite can be oxidized to calcium tellurate (( \text{CaTeO}_4 )) in the presence of strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Calcium tellurite can undergo substitution reactions where the tellurite ion is replaced by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas or sodium borohydride in an aqueous solution.
Substitution: Various anions in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Calcium tellurate (( \text{CaTeO}_4 )).
Reduction: Elemental tellurium.
Substitution: Various substituted tellurite compounds depending on the anion used.
Aplicaciones Científicas De Investigación
Calcium tellurite has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other tellurium compounds.
Biology: Studied for its antimicrobial properties and potential use in biological systems.
Medicine: Investigated for its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of specialized glasses and ceramics, as well as in the semiconductor industry for its unique electrical properties.
Mecanismo De Acción
The mechanism of action of calcium tellurite involves its ability to generate reactive oxygen species (ROS) when it undergoes redox reactions. These ROS can cause oxidative stress in biological systems, leading to cell damage or death. In cancer therapy, this property is exploited to target and kill cancer cells selectively. The molecular targets include cellular thiols and enzymes involved in redox balance, such as glutathione and thioredoxin systems.
Comparación Con Compuestos Similares
- Sodium tellurite (( \text{Na}_2\text{TeO}_3 ))
- Potassium tellurite (( \text{K}_2\text{TeO}_3 ))
- Calcium tellurate (( \text{CaTeO}_4 ))
Uniqueness: Calcium tellurite is unique due to its specific applications in the production of specialized materials and its potential use in medical applications. Its ability to generate ROS makes it particularly interesting for research in oxidative stress and cancer therapy.
Propiedades
Fórmula molecular |
CaO3Te |
|---|---|
Peso molecular |
215.7 g/mol |
Nombre IUPAC |
calcium;tellurite |
InChI |
InChI=1S/Ca.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Clave InChI |
MFXFNCOEMOKHMI-UHFFFAOYSA-L |
SMILES canónico |
[O-][Te](=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


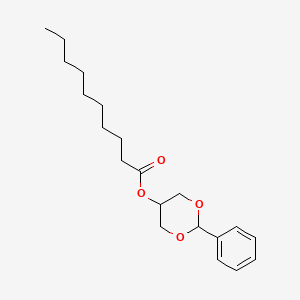
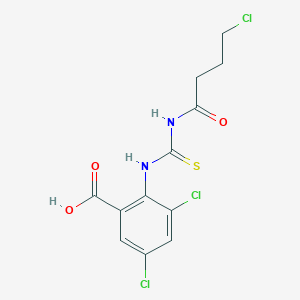
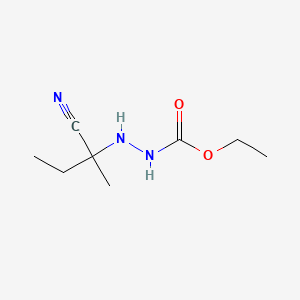
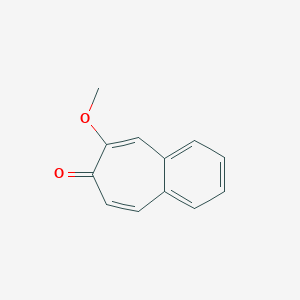
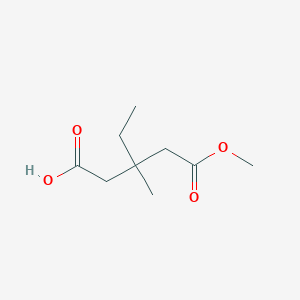
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
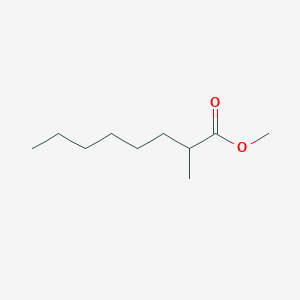
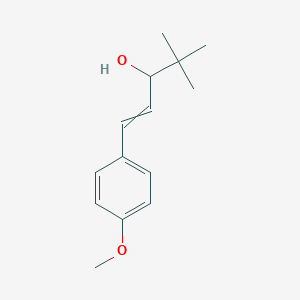
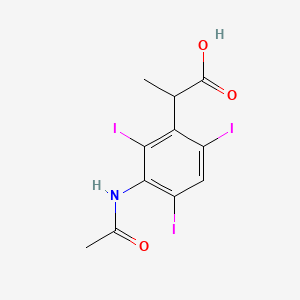
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
